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molecular formula C8H9ClN2O B8380577 N-(6-chloro-2-methylpyridin-3-yl)acetamide

N-(6-chloro-2-methylpyridin-3-yl)acetamide

Cat. No. B8380577
M. Wt: 184.62 g/mol
InChI Key: YGUVEIHDSCJUJL-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

In a dry flask, 6-chloro-2-methylpyridin-3-amine (200 mg, 1.40 mmol) and triethylamine (217 μl, 1.56 mmol) were taken up in dichloromethane (7.0 ml) under argon. The solution was cooled to 0° C. and stirred for 20 minutes. Acetic anhydride (134 μl, 1.42 mmol) was added dropwise over 15 minutes. The mixture was allowed to warm to room temperature and left to stir for 22 hours. The reaction was quenched with aqueous sodium bicarbonate and washed with ethyl acetate three times. The organic layers were combined, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product was purified by silica gel chromatography (0-100% ethyl acetate/hexanes) to afford the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
217 μL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([NH2:9])=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:17](OC(=O)C)(=[O:19])[CH3:18]>ClCCl>[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([NH:9][C:17](=[O:19])[CH3:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C)N
Name
Quantity
217 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
134 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous sodium bicarbonate
WASH
Type
WASH
Details
washed with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel chromatography (0-100% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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